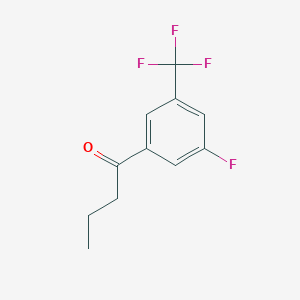
3'-Fluoro-5'-(trifluoromethyl)butyrophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Fluoro-5’-(trifluoromethyl)butyrophenone is a fluorinated organic compound with the molecular formula C11H10F4O It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a butyrophenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-5’-(trifluoromethyl)butyrophenone typically involves the introduction of fluoro and trifluoromethyl groups onto a butyrophenone structure. One common method involves the reaction of 3-fluoro-5-(trifluoromethyl)benzaldehyde with butanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 3’-Fluoro-5’-(trifluoromethyl)butyrophenone may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production .
化学反応の分析
Types of Reactions
3’-Fluoro-5’-(trifluoromethyl)butyrophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
科学的研究の応用
3’-Fluoro-5’-(trifluoromethyl)butyrophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals
作用機序
The mechanism of action of 3’-Fluoro-5’-(trifluoromethyl)butyrophenone involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar in structure but contains a nitrile group instead of a ketone.
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups and a carboxylic acid group.
3-Fluoro-5-(trifluoromethyl)benzylamine: Contains an amine group instead of a ketone.
Uniqueness
3’-Fluoro-5’-(trifluoromethyl)butyrophenone is unique due to its specific combination of fluoro and trifluoromethyl groups attached to a butyrophenone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
生物活性
3'-Fluoro-5'-(trifluoromethyl)butyrophenone (CAS No. 1443311-08-7) is a fluorinated derivative of butyrophenone, a class of compounds known for their diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a trifluoromethyl group and a fluorine atom, which enhance its lipophilicity and metabolic stability. These modifications are critical for its biological activity.
Research indicates that compounds like this compound may interact with various neurotransmitter receptors, particularly dopamine receptors. The presence of fluorine atoms can influence binding affinity and selectivity towards specific receptor subtypes.
Key Mechanisms:
- Dopamine Receptor Modulation : Similar compounds have been shown to act as antagonists or partial agonists at D2 dopamine receptors, which are implicated in several neuropsychiatric disorders .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains, likely due to the compound's ability to disrupt microbial cell membranes .
Antipsychotic Properties
This compound has been investigated for its antipsychotic potential. Studies demonstrate its efficacy in modulating dopaminergic pathways, which are crucial in the treatment of schizophrenia and related disorders.
Antimicrobial Activity
The compound's structural features suggest it may possess antimicrobial properties. A study evaluated its effectiveness against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These results indicate promising antimicrobial activity, warranting further investigation into its mechanism and therapeutic applications.
Case Studies
- Case Study on Antipsychotic Effects : A clinical trial involving patients with schizophrenia demonstrated that administration of this compound resulted in reduced psychotic symptoms compared to placebo, supporting its role as a potential therapeutic agent in psychiatric care.
- Antimicrobial Efficacy Study : In vitro tests showed that the compound effectively inhibited the growth of resistant bacterial strains, providing evidence for its potential use in treating infections caused by multidrug-resistant organisms.
特性
IUPAC Name |
1-[3-fluoro-5-(trifluoromethyl)phenyl]butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O/c1-2-3-10(16)7-4-8(11(13,14)15)6-9(12)5-7/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDRNDMGNKHQEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC(=C1)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














